molecular formula C7H8N2O B1591165 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one CAS No. 426219-51-4

6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one

Cat. No. B1591165
M. Wt: 136.15 g/mol
InChI Key: SPZRVKIZAPHPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .


Molecular Structure Analysis

The InChI code for 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one is 1S/C7H8N2O/c10-7-2-1-3-9-5-8-4-6(7)9/h4-5H,1-3H2 .


Chemical Reactions Analysis

The synthesis of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one involves various chemical reactions. For instance, a solution of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine in acetonitrile is admixed with potassium permanganate and stirred vigorously at room temperature over 16 hours .


Physical And Chemical Properties Analysis

6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one is a solid substance at room temperature .

Scientific Research Applications

  • The synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system was achieved through intramolecular cyclization of an iminium ion, derived from the condensation of an amine and a substituted gamma-(1-imidazolyl)butyraldehyde. This method was used to produce conformationally restricted farnesyltransferase inhibitor analogs with improved in vivo metabolic stability (Dinsmore et al., 2000).
  • A variety of dihydro[1,5]azo[1,2-a]pyrimidine 2-esters were synthesized through a one-pot reaction between nitrostyrene derived MBH acetates and aminoazole derivatives, involving a cascade SN2 reaction followed by intramolecular Michael addition–cyclization. This process generated two new carbon–nitrogen bonds and the structures were confirmed by single X-ray crystal analysis (Reddy et al., 2016).
  • New dihydroimidazo[1,2-a]pyridines and 4-thiazolidinone derivatives were synthesized from substituted maleimide with 2,3-diaminopyridine or thiosemicarbazone under varying conditions. The synthesized compounds were evaluated for their antibacterial and antifungal activities, showing potent effects against certain pathogens (Salhi et al., 2020).

Catalytic Applications and Chemical Reactions

The compound and its derivatives have been used in catalytic applications and chemical reactions, showcasing their versatility in synthetic chemistry:

  • Phosphabarrelene-modified Rh-catalysts were used in a tandem hydroformylation-cyclization sequence to form 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine selectively in high yields, representing a novel one-pot catalytic synthesis of bicyclic imidazole derivatives (Bäuerlein et al., 2009).
  • Hexahydroimidazo[1,2-a]pyridine derivatives were synthesized through aza-Diels-Alder reactions and assessed for their insecticidal activities, demonstrating the significant effect of molecular conformation on biological activity (Shao et al., 2010).

Safety And Hazards

The safety information for 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one indicates that it is a warning substance with GHS07 pictograms . The hazard statements include H315-H319-H335 .

properties

IUPAC Name

6,7-dihydro-5H-imidazo[1,5-a]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-2-1-3-9-5-8-4-6(7)9/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZRVKIZAPHPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CN=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587836
Record name 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one

CAS RN

426219-51-4
Record name 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxy-1-(1-trityl-1H-imidazol-4-yl)butan-1-one (25.22 g) was dissolved in tetrahydrofuran (120 ml). Triethylamine (0.021 ml) and methanesulfonyl chloride (0.012 ml) were added and the mixture was stirred at room temperature for 1 h. Water (100 ml) was added under ice-cooling and the mixture was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. Acetonitrile (100 ml) was added and the mixture was refluxed under heating for 2 h. The reaction mixture was concentrated to dryness and the residue was purified by silica gel column chromatography (eluent; ethyl acetate:methanol=20:1→5:1) and washed with diethyl ether to give the title compound (2.10 g) as a pale-brown powder.
Name
4-Hydroxy-1-(1-trityl-1H-imidazol-4-yl)butan-1-one
Quantity
25.22 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.021 mL
Type
reactant
Reaction Step Two
Quantity
0.012 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one
Reactant of Route 2
6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one
Reactant of Route 3
Reactant of Route 3
6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one
Reactant of Route 4
6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one
Reactant of Route 5
6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one
Reactant of Route 6
6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.